molecular formula C16H15Cl2NO3 B4078001 N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide

N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide

Cat. No. B4078001
M. Wt: 340.2 g/mol
InChI Key: WVPCOUOKACFGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide, also known as NMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide is not fully understood, but it is thought to act as a selective COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, and to have antitumor activity. Additionally, it has been shown to have antioxidant and neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its selective COX-2 inhibition may make it a useful tool for studying the role of COX-2 in pain and inflammation. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide is its relatively low solubility, which may make it difficult to use in some experiments.

Future Directions

There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, its antitumor activity makes it a promising candidate for further investigation as a chemotherapeutic agent. Finally, its antioxidant and neuroprotective effects may make it a useful tool for studying neurodegenerative diseases.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide has been used in a variety of scientific research applications, including studies on pain management, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects in animal models, and has been investigated as a potential treatment for chronic pain. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide has been shown to have antitumor activity in vitro and in vivo, and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10(22-13-5-3-4-11(17)8-13)16(20)19-12-6-7-15(21-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPCOUOKACFGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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